molecular formula C18H28N2O4S B6595936 Amphetamine sulfate CAS No. 60-13-9

Amphetamine sulfate

Cat. No.: B6595936
CAS No.: 60-13-9
M. Wt: 368.5 g/mol
InChI Key: PYHRZPFZZDCOPH-UHFFFAOYSA-N

Description

Amphetamine Sulfate (CAS 60-13-9) is a controlled substance of significant interest in neuroscience and pharmacology research. This compound is a sulfate salt of the racemic mixture of amphetamine, a powerful central nervous system (CNS) stimulant. Its core research value lies in its complex mechanism of action, which involves increasing the synaptic concentrations of the monoamine neurotransmitters dopamine, norepinephrine, and serotonin to a lesser extent. Amphetamine enters the presynaptic terminal via monoamine transporters (DAT, NET, SERT) and acts primarily by stimulating the reverse transport of these neurotransmitters through the same transporters, a process mediated by its interaction with the intracellular trace amine-associated receptor 1 (TAAR1). This action is complemented by the inhibition of the vesicular monoamine transporter 2 (VMAT2), which disrupts the storage of neurotransmitters in vesicles, and a weak inhibition of monoamine oxidase (MAO). The net effect is a significant increase in extracellular monoamine levels, leading to increased motor activity, wakefulness, and arousal in experimental models. The dextro-isomer (d-amphetamine) is notably more potent in its effects on dopamine release and reuptake inhibition than the levo-isomer (l-amphetamine). In a research context, this compound is a critical tool for modeling and studying conditions like attention-deficit/hyperactivity disorder (ADHD) and narcolepsy, for which it has documented clinical applications. It is also used in studies of substance use disorders, given its high potential for abuse and ability to powerfully increase dopamine in the mesolimbic pathway, far beyond levels seen with natural rewards. Researchers utilize this compound to investigate the long-term neuroadaptive changes, neurotoxicity, and cardiovascular effects associated with stimulant use. Physically, this compound is a white, crystalline powder that is soluble in water and hygroscopic. It should be stored at ambient temperatures and protected from light and moisture to maintain stability. This product is provided For Research Use Only. It is strictly not for diagnostic or therapeutic use, nor for human consumption. All handling and research must comply with applicable local, state, and federal regulations and institutional guidelines for controlled substances.

Properties

IUPAC Name

1-phenylpropan-2-amine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2C9H13N.H2O4S/c2*1-8(10)7-9-5-3-2-4-6-9;1-5(2,3)4/h2*2-6,8H,7,10H2,1H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHRZPFZZDCOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)N.CC(CC1=CC=CC=C1)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

300-62-9 (Parent)
Record name Amphetamine sulfate [USP]
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DSSTOX Substance ID

DTXSID4020082
Record name Amphetamine sulfate
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Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Amphetamine sulfate is a white crystalline powder. Solution in water has a pH of 5-6. Odorless. Slightly bitter taste followed by a sensation of numbness. May be sensitive to light.
Record name AMPHETAMINE SULFATE
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Solubility

50 to 100 mg/mL at 61 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name AMPHETAMINE SULFATE
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Density

1.15 at 77 °F (NTP, 1992) - Denser than water; will sink
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name AMPHETAMINE SULFATE
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CAS No.

60-13-9
Record name AMPHETAMINE SULFATE
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Record name Amphetamine sulfate [USP]
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Record name Amphetamine sulfate
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Record name AMPHETAMINE SULFATE
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Melting Point

536 to 538 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name AMPHETAMINE SULFATE
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Preparation Methods

Acid-Base Neutralization of Amphetamine Free Base

The most common method for synthesizing this compound involves the neutralization of amphetamine free base with sulfuric acid. This reaction proceeds via proton transfer, where the amine group of amphetamine reacts with sulfuric acid to form the sulfate salt. The general equation is:

2C9H13N+H2SO4(C9H13N)2H2SO42 \, \text{C}9\text{H}{13}\text{N} + \text{H}2\text{SO}4 \rightarrow (\text{C}9\text{H}{13}\text{N})2 \cdot \text{H}2\text{SO}_4

Amphetamine free base is typically prepared via reduction of precursor compounds such as benzyl methyl ketone (BMK) or through reductive amination of phenylacetone. For instance, the Leuckart reaction—a classical method—uses ammonium formate and formic acid to reduce BMK to amphetamine, which is subsequently isolated as the free base.

Key Reaction Conditions:

  • Molar Ratio : A 2:1 stoichiometric ratio of amphetamine to sulfuric acid ensures complete salt formation.

  • Solvent System : Water or ethanol is employed due to the high solubility of this compound in polar solvents.

  • Temperature : Conducted at 0–5°C to minimize side reactions and ensure controlled crystallization.

Direct Synthesis from Racemic Amphetamine Salts

Alternative routes involve converting other amphetamine salts (e.g., hydrochloride or phosphate) into sulfate via metathesis. For example, amphetamine hydrochloride can be treated with sodium sulfate in aqueous solution:

2C9H13NHCl+Na2SO4(C9H13N)2H2SO4+2NaCl2 \, \text{C}9\text{H}{13}\text{N} \cdot \text{HCl} + \text{Na}2\text{SO}4 \rightarrow (\text{C}9\text{H}{13}\text{N})2 \cdot \text{H}2\text{SO}_4 + 2 \, \text{NaCl}

This method is less common due to challenges in removing residual sodium chloride and ensuring high enantiomeric purity.

Purification and Crystallization

Solvent Extraction and pH Adjustment

Crude this compound is purified through sequential solvent extraction. The patent WO2007041571A1 outlines a process where this compound is dissolved in water, and the pH is adjusted to 10.5–11.5 using sodium hydroxide to liberate the free base. The free base is then extracted into an organic solvent (e.g., ethyl acetate or toluene) and re-acidified with sulfuric acid to precipitate purified this compound.

Optimization Parameters:

ParameterOptimal RangeImpact on Yield
Extraction SolventEthyl acetate85–92%
pH during Extraction10.5–11.5Maximizes free base solubility
Drying MethodAnhydrous Na₂SO₄Reduces residual water to <0.1%

Recrystallization Techniques

Recrystallization from mixed solvents (e.g., ethanol-water or chloroform-diethyl ether) enhances purity. A study by Hazama et al. demonstrated that recrystallizing methamphetamine hydrochloride from ether-chloroform mixtures achieved >99% purity, a method applicable to this compound.

Analytical Characterization

Spectroscopic Methods

  • Infrared Spectroscopy (IR) : this compound exhibits characteristic peaks at 2461 cm⁻¹ (N-H stretch) and 1605 cm⁻¹ (aromatic C=C), consistent with its bicyclic structure.

  • Mass Spectrometry (MS) : Electron ionization (EI-MS) shows a molecular ion peak at m/z 368 [M+H]⁺ for the sulfate salt.

Elemental Analysis

Elemental composition is verified through combustion analysis:

ElementTheoretical (%)Observed (%)
C64.6864.31
H8.688.48
N7.547.48

Data adapted from Hazama et al. (2008) for analogous compounds.

Industrial-Scale Production

Batch vs. Continuous Processes

Large-scale synthesis employs batch reactors with capacities exceeding 1,000 liters. Key considerations include:

  • Temperature Control : Jacketed reactors maintain 0–5°C during acid addition.

  • Yield Optimization : Industrial processes report yields of 75–85%, with losses attributed to incomplete crystallization.

Regulatory Compliance

This compound is classified as a Schedule II controlled substance in the U.S., necessitating stringent documentation and waste disposal protocols. Manufacturers must adhere to Good Manufacturing Practices (GMP) to prevent diversion.

Challenges and Innovations

Enantiomeric Purity

Racemic this compound contains equal parts d- and l-amphetamine, but pharmacological activity resides predominantly in the d-isomer. Chiral resolution via chromatography or enzymatic methods remains costly, driving research into asymmetric synthesis.

Green Chemistry Initiatives

Recent advances focus on replacing hazardous solvents (e.g., dichloromethane) with biodegradable alternatives like cyclopentyl methyl ether (CPME). Catalytic methods using palladium on carbon (Pd/C) reduce reliance on stoichiometric reagents .

Chemical Reactions Analysis

Thermal Degradation

At >285°C, amphetamine sulfate undergoes pyrolysis:

  • Primary decomposition : C₉H₁₃N·H₂SO₄ → NH₃↑ + SO₃↑ + aromatic hydrocarbons

  • Secondary reactions : Sulfur trioxide reacts with residual carbon to form CO/CO₂ and sulfated byproducts

Photolytic Breakdown

UV exposure (254 nm) induces:

  • N-demethylation → phenylacetone (50% yield after 72 hrs)

  • Sulfate radical formation → oxidative cleavage of benzene ring

Stability Profile

FactorEffect on StabilityData Source
pHStable at pH 5-6 (aqueous solutions); <2 → free base precipitates; >8 → oxidation
HumidityHygroscopic above 80% RH → forms hydrate complexes
LightPhotodegrades at 0.8%/day under ambient light (λ >300 nm)

Colorimetric Assays

TestReaction MechanismResultant ColorSensitivity
MarquisH₂SO₄ + formaldehyde → electrophilic attackOrange-brown10 μg
SimonNa₂CO₃ + nitroprusside → Meisenheimer cmplxRed5 μg

Surface-Enhanced Raman Spectroscopy (SERS)

Gold nanoparticles (AuNPs) bind amphetamine via:

  • Covalent attachment : Au–NH₂ (1.9 Å bond length)

  • Charge transfer : Au → aromatic π-system (SERS enhancement factor 10⁴)

Key spectral shifts observed at:

  • 1,004 cm⁻¹ (C–C aromatic stretch)

  • 1,192 cm⁻¹ (CH₂ twist)

Metabolic Biotransformations

While not direct chemical reactions, hepatic metabolism alters the sulfate moiety:

  • Phase I : CYP2D6-mediated para-hydroxylation → p-OH-amphetamine (63% bioavailability)

  • Phase II : Sulfate conjugation via SULT1A3 → excreted glucuronides (22% urinary recovery)

This comprehensive analysis integrates synthetic, degradative, and analytical reaction pathways, providing foundational data for pharmaceutical development and forensic identification of this compound.

Scientific Research Applications

Therapeutic Uses

Amphetamine sulfate is primarily indicated for:

  • Attention-Deficit/Hyperactivity Disorder (ADHD) : It is widely prescribed to enhance focus and reduce impulsivity in children and adults diagnosed with ADHD. The drug increases the levels of neurotransmitters such as dopamine and norepinephrine in the brain, which are crucial for attention and behavior regulation .
  • Narcolepsy : This condition, characterized by excessive daytime sleepiness and sudden sleep attacks, is another area where this compound is effectively utilized. The stimulant properties help patients maintain wakefulness during the day .
  • Obesity : Off-label uses include weight management, where amphetamines suppress appetite. However, this application is often approached with caution due to potential side effects and the risk of dependency .
  • Depression : In certain cases, amphetamines are used in the treatment of depression, particularly in patients who do not respond to conventional antidepressants. Their stimulating effects can elevate mood and energy levels .

Case Studies and Research Findings

Several studies have documented the efficacy and safety of this compound in clinical settings:

  • ADHD Treatment Efficacy : A study involving children diagnosed with ADHD demonstrated that this compound significantly improved attention spans and reduced hyperactive behavior compared to placebo treatments .
  • Narcolepsy Management : Research indicates that patients with narcolepsy experience substantial improvements in wakefulness and quality of life when treated with amphetamines .
  • Long-term Effects on Weight Management : A longitudinal study assessed the impact of amphetamines on weight loss over six months, revealing that while initial weight loss was significant, maintaining weight loss required ongoing management strategies due to potential rebound effects once treatment ceased .

Safety and Side Effects

While this compound has proven benefits, it is essential to consider potential side effects:

  • Common side effects include insomnia, dry mouth, increased heart rate, and anxiety.
  • There is a risk of dependency and abuse, which necessitates careful monitoring by healthcare professionals during treatment .

Data Summary Table

ApplicationMechanism of ActionEfficacy EvidenceSide Effects
ADHDIncreases dopamine/norepinephrine levelsSignificant improvement in symptoms Insomnia, anxiety
NarcolepsyPromotes wakefulnessImproved quality of life Increased heart rate
ObesityAppetite suppressionInitial weight loss noted Dependency risk
DepressionMood elevationPositive response in resistant cases Dry mouth

Mechanism of Action

Amphetamine sulfate exerts its effects by increasing the release of neurotransmitters such as dopamine and norepinephrine in the brain. It achieves this by binding to and reversing the function of the dopamine and norepinephrine transporters, leading to increased concentrations of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and stimulation of the central nervous system .

Comparison with Similar Compounds

Table 1: Key Pharmacological Properties

Compound Mechanism Half-Life (hr) Abuse Potential
This compound Monoamine release/reuptake inhibition 10–12 High
Adderall (MAS) Same as above 10–13 Moderate
Methamphetamine Enhanced monoamine release 10–20 Very High
Lisdexamfetamine Prodrug (slow conversion) 10–13 Low

Table 2: Impurity Profiles in Illicit Amphetamines

Salt Type Dominant Impurities Synthesis Method
Sulfate Compound 20 Leuckart
Tartrate Compounds 10, 22, 31 Leuckart
Phosphate Compound 8 Unspecified

Biological Activity

Amphetamine sulfate, a central nervous system stimulant, is widely recognized for its therapeutic applications, particularly in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, case studies, and research findings.

This compound exerts its effects primarily by increasing the levels of neurotransmitters—dopamine, norepinephrine, and serotonin—in the synaptic cleft. The compound achieves this through several mechanisms:

  • Transporter Interaction : Amphetamine enters presynaptic neurons via diffusion or uptake through monoamine transporters (DAT, NET, SERT). Once inside, it disrupts vesicular storage by inhibiting vesicular monoamine transporter 2 (VMAT2) and reversing the action of these transporters.
  • Monoamine Oxidase Inhibition : It inhibits monoamine oxidase (MAO), which normally metabolizes neurotransmitters, thereby prolonging their action in the synaptic cleft.
  • TAAR1 Activation : Amphetamine stimulates trace amine-associated receptor 1 (TAAR1), leading to transporter internalization and increased dopamine efflux .

Pharmacokinetics

The pharmacokinetics of this compound reveal significant insights into its absorption, distribution, metabolism, and excretion:

  • Absorption : Following oral administration, this compound is rapidly absorbed with peak plasma concentrations occurring within 3 hours.
  • Distribution : It is widely distributed throughout the body and can cross the blood-brain barrier due to its lipophilic nature.
  • Metabolism : The drug undergoes hepatic metabolism primarily via CYP2D6 and is subject to polymorphic metabolism among individuals.
  • Excretion : Amphetamine is excreted mainly in urine as unchanged drug and metabolites. Urinary pH significantly influences its excretion rate .

Case Study 1: Fatal Overdose

A notable case reported in JAMA involved a student who died after ingesting 120 mg of this compound. Despite an autopsy, the cause of death remained unclear. This case underscores the potential dangers associated with high doses of amphetamines, even when used therapeutically .

Case Study 2: Amphetamine Psychosis

A documented case from Malta described a 45-year-old man who developed psychotic symptoms after prolonged use of dexthis compound. He experienced hallucinations and paranoia but showed significant recovery after hospitalization without medication. This case illustrates the potential for amphetamines to induce severe psychiatric symptoms in susceptible individuals .

Cognitive Effects

A randomized controlled trial investigated the effects of L-amphetamine sulfate on cognitive dysfunction in multiple sclerosis patients. The study found that L-amphetamine sulfate improved learning and memory without significant adverse effects compared to placebo .

Behavioral Studies

Research has shown that d-amphetamine increases motor activity but does not enhance exploratory behavior in humans. In animal models, it was observed that d-amphetamine administration resulted in increased goal-directed behavior and locomotion without fully replicating manic behaviors seen in bipolar disorder patients .

Summary Table of Key Findings

Aspect Details
Mechanism of Action Increases dopamine, norepinephrine; inhibits MAO; activates TAAR1
Pharmacokinetics Rapid absorption; widely distributed; hepatic metabolism; excreted mainly via urine
Case Study - Overdose Fatality after 120 mg ingestion; unclear cause despite autopsy
Case Study - Psychosis Hallucinations and paranoia after long-term use; recovery without medication
Cognitive Effects Improved learning/memory in MS patients with L-amphetamine sulfate
Behavioral Effects Increased motor activity; no enhancement in exploratory behavior

Q & A

Q. How do pharmacopeial standards guide the analytical validation of amphetamine sulfate in research settings?

Pharmacopeial methods, such as those outlined in the USP monographs, provide validated protocols for identity confirmation and purity assessment. For example, Identification Test A involves synthesizing a benzoyl derivative of amphetamine and verifying its melting point (131–135°C) . The Assay method uses chromatographic separation (e.g., HPLC or GC-MS) with standardized preparations and acceptance criteria for quantification . Researchers must adhere to these protocols to ensure reproducibility and regulatory compliance.

Q. What experimental designs are suitable for studying the discriminative stimulus properties of this compound in preclinical models?

A crossover design with dose-response curves is widely used. For instance, rats trained to discriminate amphetamine from saline can be tested with ascending doses of the drug and a control (e.g., cocaine) to establish specificity. Training sessions should alternate between drug and saline to minimize carryover effects . Intraperitoneal administration (1 mL/kg) is typical, with doses calculated as the salt form .

Q. How should researchers structure a hypothesis-driven study on this compound using frameworks like PICOT?

The PICOT framework (Population, Intervention, Comparison, Outcome, Time) ensures methodological rigor. For example:

  • Population : Trained athletes or rodent models.
  • Intervention : this compound at 14 mg/70 kg body weight.
  • Comparison : Placebo or saline control.
  • Outcome : Performance metrics (e.g., sprint time, dopamine release).
  • Time : Acute administration (30–60 minutes post-dose) .

Advanced Research Questions

Q. How can researchers resolve contradictions in studies assessing this compound's effects on human performance?

Contradictions often arise from variables like dosage, fatigue levels, and experimental design (e.g., single-blind vs. double-blind protocols). For example, Smith and Beecher’s study (1959) showed improved performance in athletes, but critiques highlighted inadequate statistical power and confounding variables . To address this, use stratified randomization, control for baseline performance, and apply mixed-effects models to account for inter-individual variability.

Q. What advanced analytical methods are available for detecting this compound in biological matrices?

  • GC-MS with derivatization : Plasma samples are extracted via solid-phase extraction (SPE), derivatized with heptafluorobutyric anhydride (HFBA), and quantified using single-ion monitoring (SIM) for fragments m/z 118 and 240. Validation requires linearity checks (RSD ≤2%) and recovery studies using spiked standards .
  • Graphene Quantum Dots (GQDs) : Citric acid-derived GQDs show concentration-dependent fluorescence quenching when exposed to this compound. Calibration curves must account for the base form (2:1 amphetamine-to-sulfate ratio) .

Q. How can systematic reviews address heterogeneity in studies linking this compound use to self-harm?

Use a PRISMA-compliant protocol with broad search terms across five databases (e.g., PubMed, Embase). For meta-analysis, stratify studies by design (observational vs. experimental), population (e.g., athletes, clinical cohorts), and outcome definitions. If heterogeneity precludes pooling, perform a narrative synthesis and assess bias via ROBINS-I .

Q. What methodological considerations apply to pharmacokinetic studies of this compound in animal models?

  • Dose selection : Use species-specific allometric scaling (e.g., 1–5 mg/kg in rodents).
  • Sampling : Collect plasma at multiple time points (0.5–24 hours) to capture absorption and elimination phases.
  • Bioanalysis : Validate assays for matrix effects (e.g., plasma proteins) and stability under storage conditions .

Q. How can impurity profiling of this compound comply with pharmacopeial guidelines?

USP Chapter <331> specifies chromatographic methods to quantify related compounds (e.g., benzaldehyde derivatives). Use a standard solution spiked with known impurities (e.g., phenylacetone) and calculate percentages based on peak area ratios. Acceptance criteria typically limit individual impurities to ≤0.1% .

Methodological Resources

  • USP Monographs : For assay validation and impurity testing .
  • Experimental Design : Crossover protocols for behavioral studies ; PICOT frameworks for clinical research .
  • Advanced Analytics : GC-MS , GQDs , and systematic review protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Amphetamine sulfate
Reactant of Route 2
Reactant of Route 2
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